1-[6-(methylamino)-3-pyridinyl]Ethanone
Overview
Description
1-[6-(Methylamino)-3-pyridinyl]Ethanone is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by a pyridine ring substituted with a methylamino group at the 6-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[6-(Methylamino)-3-pyridinyl]Ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloro-3-pyridinecarboxaldehyde with methylamine under controlled conditions to form the intermediate 6-(methylamino)-3-pyridinecarboxaldehyde. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Methylamino)-3-pyridinyl]Ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1-[6-(Methylamino)-3-pyridinyl]Ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 1-[6-(Methylamino)-3-pyridinyl]Ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[6-(Amino)-3-pyridinyl]Ethanone: Similar structure but with an amino group instead of a methylamino group.
1-[6-(Dimethylamino)-3-pyridinyl]Ethanone: Contains a dimethylamino group instead of a methylamino group.
1-[6-(Ethylamino)-3-pyridinyl]Ethanone: Features an ethylamino group instead of a methylamino group.
Uniqueness: 1-[6-(Methylamino)-3-pyridinyl]Ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino group at the 6-position of the pyridine ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[6-(methylamino)pyridin-3-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-4-8(9-2)10-5-7/h3-5H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNVZNFNDOIKCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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